molecular formula C11H9F3O3 B8378690 Methyl alpha-acetyl-2,4,6-trifluorobenzeneacetate

Methyl alpha-acetyl-2,4,6-trifluorobenzeneacetate

Cat. No. B8378690
M. Wt: 246.18 g/mol
InChI Key: NJTBUDSSZFYJAO-UHFFFAOYSA-N
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Patent
US09107412B2

Procedure details

To a commercially obtained tetrahydrofuran solution of lithium bis(trimethyl-silyl)amide (1.0 M, 21.0 mL) stirred under a nitrogen atmosphere and cooled to an internal temperature of −65° C., was added dropwise over 30 minutes a solution of methyl 2,4,6-trifluorobenzeneacetate (i.e. the product of Step A) (2.04 g, 10.0 mmol) dissolved in dry tetrahydrofuran (10 mL). The reaction mixture was stirred for an additional 30 minutes, and then while maintaining the −65° C. temperature, a solution of freshly distilled acetyl chloride (0.80 mL, 11 mmol) in dry tetrahydrofuran (3 mL) was added dropwise. The reaction mixture was allowed to warm slowly to ambient temperature, and then water (30 mL) was added. The resultant mixture was extracted with ethyl acetate (60 mL). The aqueous phase was acidified with 1 N hydrochloric acid and extracted with ethyl acetate (60 mL). Only the first ethyl acetate extract was retained, because thin layer chromatographic analysis showed the second extract to contain apparent polar impurities besides additional desired product. The first ethyl acetate extract was further sequentially washed with 1 N hydrochloric acid, water and brine, dried (MgSO4), and concentrated to provide the title compound as a clear oil (1.86 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
21 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[C:14]([F:19])[C:13]=1[CH2:20][C:21]([O:23][CH3:24])=[O:22].[C:25](Cl)(=[O:27])[CH3:26].O>O1CCCC1>[C:25]([CH:20]([C:13]1[C:12]([F:11])=[CH:17][C:16]([F:18])=[CH:15][C:14]=1[F:19])[C:21]([O:23][CH3:24])=[O:22])(=[O:27])[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)CC(=O)OC
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
21 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the −65° C. temperature
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl acetate (60 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 mL)
EXTRACTION
Type
EXTRACTION
Details
Only the first ethyl acetate extract
EXTRACTION
Type
EXTRACTION
Details
extract
EXTRACTION
Type
EXTRACTION
Details
The first ethyl acetate extract
WASH
Type
WASH
Details
was further sequentially washed with 1 N hydrochloric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OC)C1=C(C=C(C=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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